N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a chemical compound with a molecular formula of C23H21N3O2S and a molecular weight of 403.5.
Preparation Methods
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in anti-inflammatory and anti-cancer studies.
Medicine: It is being investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, molecular docking studies have provided insights into the three-dimensional interactions between the compound and its protein targets .
Comparison with Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their structural components and specific biological activities.
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: These derivatives have shown anti-cancer activity and are structurally similar but have different functional groups and biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-10-11-20-21(15-19)30-23(25-20)26(16-17-7-5-6-13-24-17)22(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHGSSLZKCBWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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